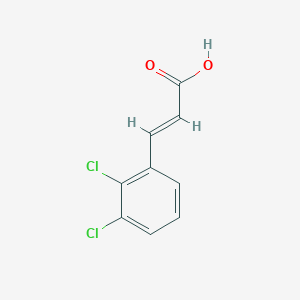

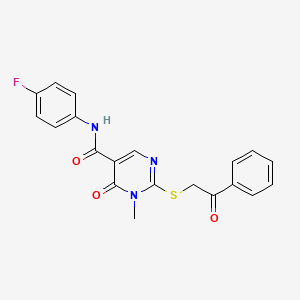

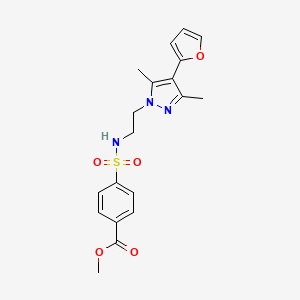

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of amino-thiophene derivatives with various reagents to introduce additional functional groups and heterocyclic rings. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which served as a key precursor for further chemical transformations . These synthetic pathways often involve regioselective attacks, cyclization, and condensation reactions, leading to a diverse array of products with potential biological activities.

Molecular Structure Analysis

The molecular structure of heterocyclic acetamides is characterized by the presence of an amide group linked to a heterocyclic system. The nature of the substituents on the heterocyclic ring can significantly influence the molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding. For instance, N-(benzo[d]thiazol-2-yl)acetamide derivatives have been shown to form distinct hydrogen-bonded assemblies, which are influenced by the nature of the substituents on the benzothiazole moiety .

Chemical Reactions Analysis

Heterocyclic acetamides can undergo various chemical reactions, depending on the functional groups present in the molecule. The reactivity of these compounds is often exploited to synthesize derivatives with enhanced biological activities. For example, N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized using C-C coupling methodology, which allowed for the introduction of various aryl groups into the molecule . These reactions are crucial for the diversification of the chemical space and the optimization of biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic acetamides are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of potential drug candidates. The presence of different heterocyclic rings and substituents can also affect the photophysical properties of these compounds, as observed in the study of N-(benzo[d]thiazol-2-yl)acetamide crystals, where the nature of the hydrogen-bonded assemblies was characteristic to the substituent in the benzothiazole moiety .

科学的研究の応用

Antimicrobial Activities

N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that various derivatives of this compound exhibit significant anti-bacterial and anti-fungal activities. For example, certain thiazole derivatives synthesized by incorporating pyrazole moiety have shown high efficacy against a range of bacterial and fungal species. These findings indicate the potential of these compounds as effective agents in combating microbial infections (Saravanan et al., 2010).

Anticancer Activity

Another important application area for these compounds is in anticancer research. Some derivatives have been evaluated for their potential antitumor activity against various human tumor cell lines. Notably, certain derivatives demonstrated considerable anticancer activity, highlighting their potential as therapeutic agents in cancer treatment (Yurttaş et al., 2015). Additionally, other studies have reported the synthesis of similar thiazole derivatives and their testing for selective cytotoxicity against human lung adenocarcinoma cells, further supporting their potential as anticancer agents (Evren et al., 2019).

Anti-Inflammatory and Antioxidant Properties

These compounds have also been investigated for their anti-inflammatory and antioxidant properties. Research indicates that certain derivatives exhibit good antioxidant activity in various assays, as well as significant anti-inflammatory effects. This suggests a potential role for these compounds in the treatment of inflammatory and oxidative stress-related conditions (Koppireddi et al., 2013).

Photophysical Properties

The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamides, which are closely related to the compound , have been studied. These investigations have revealed unique hydrogen bond associations and photophysical behaviors, suggesting applications in material science and molecular engineering (Balijapalli et al., 2017).

特性

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c1-2-25-17-10-6-7-14-11-18(26-20(14)17)16-12-28-21(22-16)23-19(24)13-27-15-8-4-3-5-9-15/h3-12H,2,13H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIUHEZJIRGXAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

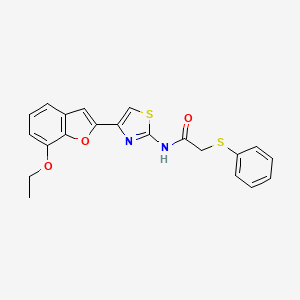

![2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3016271.png)

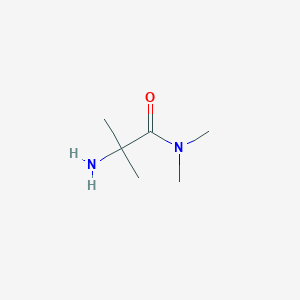

![N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3016284.png)

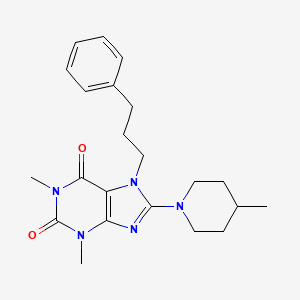

![methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B3016286.png)